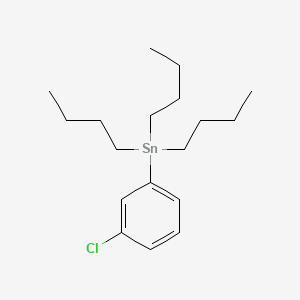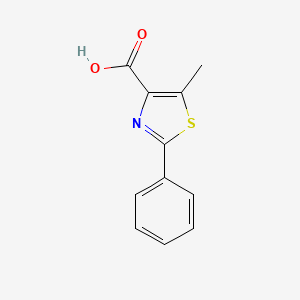
5-Methyl-2-phenylthiazole-4-carboxylic acid
概要
説明
The compound of interest, 5-Methyl-2-phenylthiazole-4-carboxylic acid, is a thiazole derivative that is not directly mentioned in the provided papers. However, the papers do discuss various related thiazole and triazole compounds, which can provide insights into the chemistry of similar structures. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring, and they are known for their importance in medicinal chemistry due to their biological activities .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. X-ray diffractometry is a common technique used to study the molecular and supramolecular structures of these compounds, as seen in the study of a Hg(II) complex with a triazole ligand . Quantum-chemical calculations can also be employed to determine the structure of these molecules, as was done for 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid .
Chemical Reactions Analysis
Thiazole and triazole compounds can undergo various chemical reactions. For instance, alkylation and nitration reactions were performed on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, yielding different products depending on the reactant ratios and conditions . The Dimroth rearrangement is another reaction that can influence the chemistry of triazole compounds, which was addressed in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed cycloaddition to avoid this issue .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the thiazole ring can affect the compound's fungicidal and insecticidal activities, as seen with the novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives . The solubility, melting point, and stability of these compounds can also vary significantly, impacting their practical applications in medicinal chemistry and materials science .
科学的研究の応用
Chemical Synthesis and Properties
- Synthesis Methods : The compound has been synthesized through various methods, including the conversion of 5-methyl-3-phenylisothiazole-4-carboxylic acid into other derivatives through halogenation and hydrolysis processes (Naito, Nakagawa, & Takahashi, 1968).
- Sulfoxide and Sulfone Derivatives : It has been transformed into sulfoxide and sulfone derivatives, highlighting its versatility in chemical modifications (Naito et al., 1968).
- Regioselectivity in Lithiation : Studies on its lithiation reveal insights into regioselectivity, important for developing trisubstituted thiazoles and oxazoles (Cornwall, Dell, & Knight, 1991).
Biological and Pharmacological Applications
- Inhibitory Effects on Enzymes : Its derivatives have been evaluated for inhibitory effects on enzymes like diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis (Kadam et al., 2013).
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity, indicating potential for developing new antimicrobial agents (Babu et al., 2016).
- Carbonic Anhydrase-III Inhibition : It's also been used in the synthesis of compounds for inhibiting carbonic anhydrase-III, an enzyme implicated in various physiological processes (Al-Jaidi et al., 2020).
Material Science and Chemistry
- Polymer Synthesis : Its analogs have been used in the synthesis of thermotropic polyesters, contributing to advancements in material science (Kricheldorf & Thomsen, 1992).
- Synthetic Pathways for Triazoles : It has played a role in the oriented synthesis of triazole derivatives, showcasing its utility in complex organic synthesis (Liu et al., 2015).
Safety and Hazards
The safety information for “5-Methyl-2-phenylthiazole-4-carboxylic acid” indicates that it has some hazards. The GHS pictogram GHS07 is associated with it, and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
In terms of future directions, one study replaced the carboxylic acid group of the 5-methyl-2-phenylthiazole scaffold with non-acidic or less acidic heterocycles like 1,3,4-oxadiazole, 1,3,4-oxadiazolinone, 1,3,4-oxadiazolinethione . This suggests that modifications of the “5-Methyl-2-phenylthiazole-4-carboxylic acid” structure could lead to new compounds with potentially different properties and applications.
作用機序
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenase . Cyclooxygenase is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.
Mode of Action
It’s known that similar compounds act by inhibiting the activity of their target enzymes . In the case of cyclooxygenase, this inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
Similar compounds are known to affect the prostaglandin synthesis pathway by inhibiting the enzyme cyclooxygenase . This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin synthesis, resulting in a reduction of inflammation and pain.
特性
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQFOJCLVJKFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
113366-43-1 | |
| Record name | 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)

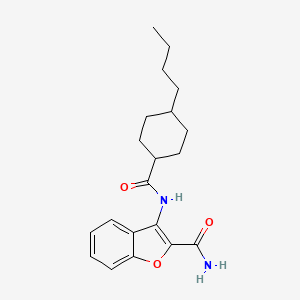
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)
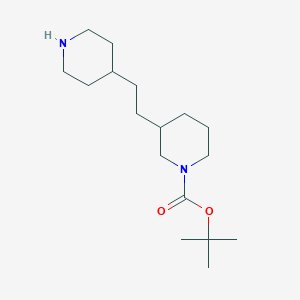
![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)
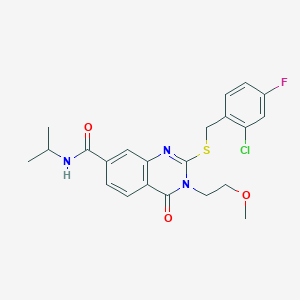
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)
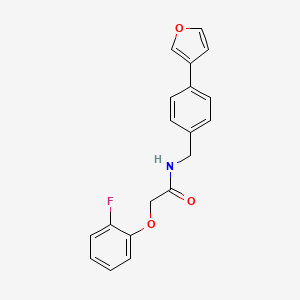
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)
